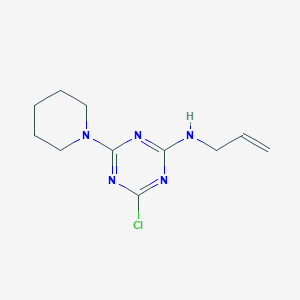
N-allyl-4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a triazine-based molecule that possesses unique biochemical and physiological properties. In
Aplicaciones Científicas De Investigación
N-allyl-4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-amine has been studied for its potential applications in various scientific fields. It has been shown to possess antiviral, antibacterial, and antifungal properties. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-allyl-4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-amine involves the inhibition of enzymes that are essential for the survival and growth of microorganisms and cancer cells. It has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication and cell division. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in the death of the microorganism or cancer cell.
Biochemical and Physiological Effects
N-allyl-4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-amine has been shown to have a range of biochemical and physiological effects. It has been shown to have antiviral, antibacterial, and antifungal effects, as well as inhibitory effects on cancer cell growth. It has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-allyl-4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-amine is its broad spectrum of activity against microorganisms and cancer cells. This makes it a potentially useful compound for the development of new antimicrobial and anticancer agents. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on N-allyl-4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-amine. One area of research could be the development of new antimicrobial and anticancer agents based on this compound. Another area of research could be the investigation of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to investigate its antioxidant properties and potential use in the treatment of oxidative stress-related disorders.
Métodos De Síntesis
The synthesis of N-allyl-4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-amine involves the reaction of 4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-amine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through column chromatography to obtain the pure compound.
Propiedades
IUPAC Name |
4-chloro-6-piperidin-1-yl-N-prop-2-enyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5/c1-2-6-13-10-14-9(12)15-11(16-10)17-7-4-3-5-8-17/h2H,1,3-8H2,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUWUSYEBSQTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC(=N1)Cl)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-amino-6-[(4-nitrobenzyl)thio]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B5202221.png)
![N-(4-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5202223.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5202227.png)
![N-[(4-allyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5202239.png)
![(2,4-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5202245.png)
![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5202250.png)

![3-(4-chlorophenyl)-5-(4-ethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5202254.png)
![4,4'-[(3,5-dibromo-2-hydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5202262.png)
![6-(1-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5202266.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5202269.png)
![(2,6-dichloro-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5202276.png)

![4-(2-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5202287.png)